molecular formula C19H18N2OS2 B2761335 3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 922817-57-0

3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2761335
CAS No.: 922817-57-0
M. Wt: 354.49
InChI Key: FYRHHIYCSRZPMU-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N2OS2 and its molecular weight is 354.49. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Gelators

A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives, which are closely related to the chemical structure of interest, demonstrated their potential as supramolecular gelators. These compounds showed promising gelation behavior towards ethanol/water and methanol/water mixtures, attributed to the role of methyl functionality and non-covalent interactions. This suggests that similar derivatives, including those with ethylthio groups, could be explored for applications in gelation processes for material science and drug delivery systems (Yadav & Ballabh, 2020).

Anticancer Agents

Research by Ravinaik et al. (2021) on substituted N-(thiazol-2-yl)phenyl)benzamides showed that these compounds possess anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This indicates that derivatives of 3-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide could potentially be synthesized and evaluated for their anticancer properties, providing a new avenue for cancer treatment research (Ravinaik et al., 2021).

Electrocatalysis

A study on the synthesis of benzothiazoles and thiazolopyridines from thioamides by Qian et al. (2017) highlights the relevance of thioamide-based compounds in electrocatalysis. The metal- and reagent-free method described for synthesizing benzothiazoles suggests that this compound derivatives could be utilized in developing new electrocatalytic materials or processes, potentially impacting organic electronics and green chemistry applications (Qian et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Borzilleri et al. (2006) identified aminothiazole-based analogs as potent and selective inhibitors of VEGFR-2 kinase activity. This discovery has significant implications for the development of new therapeutic agents targeting angiogenesis in cancer. Derivatives of this compound could be explored for their potential as VEGFR-2 inhibitors, offering a promising strategy for cancer therapy (Borzilleri et al., 2006).

Microwave-Assisted Synthesis

Saeed (2009) demonstrated the efficacy of microwave irradiation in synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, emphasizing the role of solvent-free conditions in enhancing reaction efficiency and yield. This method could be applied to the synthesis of this compound derivatives, streamlining their production for further research and application (Saeed, 2009).

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-3-23-16-6-4-5-15(11-16)18(22)21-19-20-17(12-24-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHHIYCSRZPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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